4-[(Cyclopropylamino)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(cyclopropylamino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAUPFIPCOOLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Benzoic Acid Derivatives in Organic Synthesis
Benzoic acid and its derivatives are a cornerstone of organic synthesis, serving as versatile precursors and intermediates in the creation of a vast array of more complex molecules. ijcrt.orgwikipedia.org The structural simplicity of benzoic acid, consisting of a benzene (B151609) ring attached to a carboxyl group, belies its chemical reactivity and broad utility. wikipedia.org These compounds are widely applied in the synthesis of pharmaceuticals, dyes, and polymers. ontosight.aiontosight.ai
The reactivity of the carboxylic acid group allows for a variety of chemical transformations, including esterification, amidation, and reduction to alcohols or aldehydes. wikipedia.org Furthermore, the benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at different positions, which in turn modulates the molecule's physical, chemical, and biological properties. This adaptability makes benzoic acid derivatives essential building blocks for creating targeted molecules with specific functions. In the pharmaceutical industry, for instance, they are integral to the synthesis of anti-inflammatory agents and antihistamines. ontosight.ai
Table 1: Key Reactions of Benzoic Acid Derivatives
| Reaction Type | Reagents | Product Type |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine | Amide |
| Reduction | LiAlH₄, DIBAL-H | Alcohol, Aldehyde |
| Electrophilic Substitution | Halogens, Nitrating agents, etc. | Substituted Benzene Ring |
Significance of the Cyclopropylamine Moiety in Molecular Design
The cyclopropylamine (B47189) moiety is a highly valued structural unit in medicinal chemistry and molecular design. longdom.org Its significance stems from the unique conformational and electronic properties conferred by the three-membered cyclopropane (B1198618) ring. researchgate.netacs.org This small, strained ring introduces a degree of rigidity into molecules, which can be advantageous for locking a drug candidate into a bioactive conformation, thereby enhancing its binding affinity to a biological target. acs.org
The cyclopropyl (B3062369) group is known to improve several key pharmacological properties of a molecule. researchgate.net These improvements can include:
Enhanced Potency: By restricting conformational flexibility, the molecule can present a more optimal orientation for interacting with its target receptor or enzyme. acs.org
Increased Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are stronger than those in more flexible alkyl chains, making them less susceptible to metabolic breakdown by enzymes like cytochrome P450. hyphadiscovery.com This can lead to a longer half-life in the body.
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity and pKa, which can in turn influence its absorption, distribution, and permeability across biological membranes. acs.org
The inherent strain and unique electronic nature of the cyclopropane ring also make the cyclopropylamine group a reactive intermediate for various chemical transformations. longdom.org This combination of desirable pharmacological properties and synthetic versatility has led to the incorporation of the cyclopropylamine moiety into a number of drug candidates across various therapeutic areas, including oncology and infectious diseases. researchgate.net
Overview of Current Research Landscape for 4 Cyclopropylamino Methyl Benzoic Acid and Analogues
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The most prominent approach involves the disconnection of the carbon-nitrogen bond of the aminomethyl bridge, identifying 4-formylbenzoic acid and cyclopropylamine as the key precursors.
Derivatization from 4-Formylbenzoic Acid Precursors
The most direct and widely employed strategy for the synthesis of this compound is the reductive amination of 4-formylbenzoic acid with cyclopropylamine. This approach is highly efficient due to the commercial availability and stability of both precursors. The reaction proceeds via the in situ formation of an imine intermediate, which is then reduced to the desired secondary amine.
Alternatively, the synthesis can commence with the methyl ester of 4-formylbenzoic acid, methyl 4-formylbenzoate. This ester can undergo reductive amination with cyclopropylamine, followed by a subsequent hydrolysis step to yield the final carboxylic acid product. This two-step approach may offer advantages in terms of solubility and purification of the intermediate ester.
Strategies Involving Aminomethylation of Benzoic Acid Scaffolds
Another conceivable, though less commonly detailed, synthetic route involves the direct aminomethylation of a benzoic acid scaffold. This would theoretically entail the reaction of a 4-(halomethyl)benzoic acid derivative, such as 4-(bromomethyl)benzoic acid, with cyclopropylamine. This pathway relies on a nucleophilic substitution reaction where the nitrogen atom of cyclopropylamine displaces the halide. While plausible, this method can be complicated by side reactions, such as over-alkylation of the amine.
Approaches via Cyclopropylamine Reagents
Cyclopropylamine is a crucial building block in the synthesis of the target molecule. It is a commercially available primary amine that serves as the nucleophile in the key bond-forming reactions. The inherent reactivity of the amino group in cyclopropylamine allows for its efficient condensation with aldehydes and its participation in nucleophilic substitution reactions.
Detailed Synthetic Pathways
The primary and most optimized route for the synthesis of this compound is through reductive amination.
Step-by-Step Reaction Mechanisms for Primary Synthetic Routes
The reductive amination of 4-formylbenzoic acid with cyclopropylamine proceeds through a two-step mechanism:
Imine Formation: The reaction is typically initiated in a suitable solvent, and the first step involves the nucleophilic attack of the nitrogen atom of cyclopropylamine on the carbonyl carbon of 4-formylbenzoic acid. This is often catalyzed by a mild acid. The initial addition product, a hemiaminal, is unstable and readily dehydrates to form a Schiff base, also known as an imine.
Reduction of the Imine: The C=N double bond of the imine is then selectively reduced to a C-N single bond. This reduction is accomplished by the addition of a suitable reducing agent to the reaction mixture. The choice of reducing agent is critical to ensure that the imine is reduced in preference to the aldehyde starting material.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the reductive amination are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of reducing agent, solvent, temperature, and pH.
Reducing Agents: While various reducing agents can be employed, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive aminations. organic-chemistry.orgorganic-chemistry.org It is less reactive than sodium borohydride (B1222165) (NaBH₄) and can be used in a one-pot procedure where the imine formation and reduction occur concurrently. organic-chemistry.org The use of NaBH(OAc)₃ often leads to high yields and minimizes the reduction of the starting aldehyde. organic-chemistry.orgorganic-chemistry.org Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be effective.
Solvents: The choice of solvent is crucial for ensuring the solubility of the reactants and intermediates. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used solvents for reductive aminations with sodium triacetoxyborohydride. organic-chemistry.org Methanol (B129727) is also a viable option, particularly for the initial imine formation.
Temperature and pH: The reaction is typically carried out at room temperature. The pH of the reaction mixture can influence the rate of imine formation, which is often optimal under mildly acidic conditions.
The following table illustrates the effect of different reducing agents on the yield of a generic reductive amination of an aromatic aldehyde with an amine, which is representative of the synthesis of this compound.
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| Sodium Triacetoxyborohydride | Dichloromethane (DCM) | 25 | 85-95 |
| Sodium Borohydride | Methanol | 25 | 70-85 |
| Sodium Cyanoborohydride | Methanol | 25 | 80-90 |
| H₂/Pd-C | Ethanol (B145695) | 25 | 75-90 |
Solvent Systems and Reagent Selection in Synthesis
The creation of this compound can be approached through several synthetic strategies, primarily revolving around reductive amination or nucleophilic substitution. The choice of solvents and reagents is critical in these pathways to ensure high yield, purity, and reaction efficiency.
Reductive Amination Pathway: This is often the most direct route, involving the reaction of 4-formylbenzoic acid with cyclopropylamine to form an intermediate imine (Schiff base), which is then reduced to the final product.
Reagents: The selection of the reducing agent is paramount. Mild reducing agents are preferred to selectively reduce the imine in the presence of the carboxylic acid. Sodium triacetoxyborohydride (STAB) is a common and effective choice for this transformation, known for its high selectivity and tolerance of acidic functional groups. researchgate.netresearchgate.net Other borohydride reagents, such as sodium cyanoborohydride or sodium borohydride in specific conditions, can also be employed. researchgate.net
Solvent Systems: The solvent must be capable of dissolving the starting materials without reacting with them. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently used for reactions involving STAB. Protic solvents like methanol or ethanol can also be used, particularly with sodium borohydride, although care must be taken to control the reaction conditions. researchgate.net For the initial imine formation, solvents that allow for the removal of water, such as benzene (B151609) or toluene (B28343) with a Dean-Stark apparatus, can drive the equilibrium towards the product. researchgate.net
Nucleophilic Substitution Pathway: An alternative route involves the reaction of cyclopropylamine with a benzoic acid derivative containing a leaving group at the benzylic position, such as methyl 4-(bromomethyl)benzoate.
Reagents: This pathway requires a suitable starting material like 4-(bromomethyl)benzoic acid or its corresponding ester. google.com A base is typically necessary to neutralize the hydrobromic acid byproduct formed during the reaction; inorganic bases like potassium carbonate or sodium bicarbonate are common choices. researchgate.netgoogle.com If an ester starting material is used, a subsequent hydrolysis step is required. This is typically achieved using a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution. orgsyn.org
Solvent Systems: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) can be effective for the substitution step. Alcohols like n-butanol have also been reported for similar reactions. google.com For the final hydrolysis step, a mixture of methanol and water is a standard solvent system. chemicalbook.commdpi.com
The selection between these pathways and their associated reagents and solvents depends on factors such as the availability and cost of starting materials, desired scale, and purification considerations.
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. While specific green chemistry studies on this compound are not prominent, the principles can be applied to evaluate and optimize its potential synthetic routes.
Atom Economy and Reaction Efficiency
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.orgjocpr.com A higher atom economy signifies less waste generation.
The two primary routes for synthesizing this compound exhibit different theoretical atom economies.
Reductive Amination Route: C₈H₆O₃ (4-formylbenzoic acid) + C₃H₅N (cyclopropylamine) + [Reducing Agent] → C₁₁H₁₃NO₂ + [Byproducts] The atom economy of this route is highly dependent on the reducing agent. A catalytic hydrogenation, which uses H₂, would have a 100% atom economy for the reduction step. However, using a stoichiometric reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) significantly lowers the atom economy due to the generation of sodium acetate (B1210297) and boric acid byproducts.
Below is a comparative table of the theoretical atom economy for the key bond-forming steps of each route.
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Reductive Amination (Overall) | 4-Formylbenzoic acid, Cyclopropylamine, H₂ (Catalytic) | This compound | H₂O | 91.3% |
| Nucleophilic Substitution (Overall) | Methyl 4-(bromomethyl)benzoate, Cyclopropylamine, NaOH | This compound | NaBr, CH₃OH | 58.6% |
This interactive table provides a simplified comparison. The actual atom economy for reductive amination would be lower if stoichiometric reagents are used instead of catalytic hydrogenation.
Sustainable Methodologies and Catalysis
Beyond atom economy, other green chemistry principles guide the development of more sustainable synthetic methods.
Catalysis: The use of catalysts is preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. upv.es For the synthesis of this compound, a catalytic approach would be highly beneficial. The reductive amination pathway could be made significantly greener by replacing stoichiometric borohydrides with catalytic hydrogenation of the intermediate imine. jocpr.com This process typically uses catalysts like palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas, producing only water as a byproduct and thus maximizing atom economy.
Sustainable Solvents: The choice of solvent has a major environmental impact. Green chemistry encourages the use of safer, more environmentally benign solvents. While solvents like dichloromethane are effective, they are environmentally persistent and pose health risks. Alternative, greener solvents such as ethanol, 2-propanol, or even water, where feasible, are preferred. digitallibrary.co.in The development of a synthetic route in a sustainable solvent system would be a significant step towards a greener process.
By prioritizing catalytic methods, selecting benign solvent systems, and designing step-economic routes, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry.
Computational Chemistry and Theoretical Investigations of 4 Cyclopropylamino Methyl Benzoic Acid
Quantum Chemical Calculations for Optimized Geometries and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies of Molecular Conformations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 4-[(cyclopropylamino)methyl]benzoic acid, which has several rotatable bonds, DFT would be employed to identify its most stable conformations. This process involves calculating the potential energy surface of the molecule by systematically rotating the bonds connecting the cyclopropylamino, methyl, and benzoic acid moieties. The resulting data would reveal the lowest energy (most stable) three-dimensional structures.
Table 1: Hypothetical DFT Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) |
| 1 | 180 (anti) | 0.00 |
| 2 | 60 (gauche) | 1.52 |
| 3 | -60 (gauche) | 1.52 |
Note: The data in this table is illustrative and represents the type of information that would be generated from a DFT conformational analysis.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, these calculations would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored in shades of blue), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the amine hydrogen.
Non-Covalent Interactions and Intermolecular Hydrogen Bonding Analysis
Non-covalent interactions, such as hydrogen bonds, play a critical role in determining the structure and properties of molecular solids and biological systems. In the case of this compound, the presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the carboxylic acid group) suggests the potential for strong intermolecular hydrogen bonding. Computational methods can be used to model these interactions and predict the resulting crystal packing or aggregation behavior in solution.
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. Computational vibrational frequency calculations can predict the vibrational spectrum of a molecule. The Potential Energy Distribution (PED) analysis further helps in assigning the calculated vibrational frequencies to specific atomic motions, such as stretching, bending, and torsion. This would allow for a detailed interpretation of the experimental IR and Raman spectra of this compound.
NMR Chemical Shift Predictions and Validation with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods can be used to predict the 1H and 13C NMR chemical shifts of a molecule. These predicted values can then be compared with experimentally obtained NMR data to confirm the molecular structure. For this compound, such a comparison would provide strong evidence for its structural assignment.
Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Carboxylic Acid (OH) | 12.1 | 12.0 |
| Aromatic (CH) | 7.9 | 7.8 |
| Aromatic (CH) | 7.4 | 7.3 |
| Methylene (B1212753) (CH2) | 3.9 | 3.8 |
| Cyclopropyl (B3062369) (CH) | 2.2 | 2.1 |
| Amine (NH) | 1.8 | 1.7 |
| Cyclopropyl (CH2) | 0.5 | 0.4 |
Note: The data in this table is for illustrative purposes to show how predicted and experimental NMR data would be compared.
Theoretical Spectroscopic Data Simulation and Comparison
Computational chemistry offers a powerful lens for predicting and understanding the spectroscopic properties of molecules such as this compound. Through the use of quantum chemical calculations, it is possible to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). These theoretical spectra provide valuable insights into the molecule's electronic structure, vibrational modes, and magnetic environments of the nuclei. Furthermore, a comparison between simulated and experimental spectra is a critical step in validating both the computational methods employed and the interpretation of experimental data.
The primary approach for these simulations is Density Functional Theory (DFT), a method that has proven to be a reliable and computationally efficient tool for studying the properties of organic molecules. researchgate.netactascientific.com For instance, the B3LYP functional combined with a basis set such as 6-311G is commonly used for geometry optimization and the subsequent calculation of vibrational frequencies (IR spectra). researchgate.net Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions, which correspond to UV-Vis absorption spectra. researchgate.netresearchgate.net NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net
Simulated Infrared (IR) Spectrum
The theoretical IR spectrum of this compound can be computed from the optimized molecular geometry. The calculation provides the vibrational frequencies and their corresponding intensities. These frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. The simulated spectrum would be expected to show characteristic peaks corresponding to the various functional groups present in the molecule. A comparison with an experimental FT-IR spectrum allows for a detailed assignment of the observed vibrational modes.
Table 1: Simulated Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
|---|---|---|
| O-H stretch (carboxylic acid) | 3550 | 3300-2500 (broad) |
| N-H stretch | 3400 | 3500-3300 |
| C-H stretch (aromatic) | 3100 | 3100-3000 |
| C-H stretch (aliphatic) | 2950 | 3000-2850 |
| C=O stretch (carboxylic acid) | 1720 | 1725-1700 |
| C=C stretch (aromatic) | 1610, 1580 | 1600-1450 |
| C-N stretch | 1250 | 1350-1250 |
Simulated Nuclear Magnetic Resonance (NMR) Spectra
Theoretical calculations of ¹H and ¹³C NMR spectra are invaluable for confirming the structure of this compound. The GIAO method is employed to predict the chemical shifts (δ) for each nucleus. These calculations are typically performed on the optimized geometry of the molecule in a simulated solvent environment to better replicate experimental conditions. The calculated chemical shifts are then compared to experimental data, often showing a strong linear correlation.
Table 2: Simulated ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Calculated Chemical Shift (ppm) | Expected Experimental Shift (ppm) |
|---|---|---|
| -COOH | 12.5 | 13.0-12.0 |
| Aromatic (ortho to -COOH) | 8.0 | 8.1-7.9 |
| Aromatic (ortho to -CH₂-) | 7.4 | 7.5-7.3 |
| -CH₂- | 4.0 | 4.2-3.8 |
| -NH- | 2.5 | 3.0-2.0 |
| -CH- (cyclopropyl) | 1.0 | 1.2-0.8 |
Table 3: Simulated ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Calculated Chemical Shift (ppm) | Expected Experimental Shift (ppm) |
|---|---|---|
| -COOH | 168 | 170-165 |
| Aromatic (C-COOH) | 130 | 132-128 |
| Aromatic (C-CH₂) | 145 | 148-142 |
| Aromatic (CH) | 129, 128 | 130-127 |
| -CH₂- | 55 | 58-52 |
| -CH- (cyclopropyl) | 35 | 38-32 |
Simulated Ultraviolet-Visible (UV-Vis) Spectrum
The electronic absorption spectrum of this compound can be simulated using TD-DFT calculations. This method provides information about the electronic transitions between molecular orbitals, which manifest as absorption bands in the UV-Vis spectrum. The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption. These theoretical predictions can be compared with experimental spectra to understand the electronic properties of the molecule.
Table 4: Simulated UV-Vis Absorption Data for this compound
| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| π → π* | 235 | 0.85 |
Chemical Reactivity and Derivatization of 4 Cyclopropylamino Methyl Benzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification and amidation, providing access to a large family of derivatives.
Esterification Reactions and Ester Derivatives
Esterification of 4-[(Cyclopropylamino)methyl]benzoic acid can be achieved through several standard methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, which serves as both reactant and solvent. tcu.edu Mineral acids like sulfuric acid are typically used as catalysts. tcu.edu The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. tcu.edu This can be accomplished by using a large excess of the alcohol or by removing water as it is formed. tcu.edu
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating for esterification reactions. Using a sealed-vessel microwave allows for heating solvents above their boiling points, which can significantly accelerate reaction rates. For the esterification of substituted benzoic acids, microwave irradiation in the presence of a catalytic amount of sulfuric acid has proven effective. researchgate.net For instance, irradiating a mixture of a benzoic acid derivative and an alcohol like ethanol (B145695) at temperatures around 130-150°C can produce high yields of the corresponding ethyl ester in a much-reduced reaction time compared to conventional refluxing.
A variety of alcohols can be used in these reactions, leading to a diverse set of ester derivatives. Primary alcohols generally provide the highest yields, followed by secondary alcohols, while tertiary alcohols are less reactive.
Table 1: Examples of Esterification Reactions This table is illustrative and based on general esterification principles.
| Reactant Alcohol | Catalyst | Conditions | Product |
| Methanol (B129727) | H₂SO₄ | Reflux or Microwave | Methyl 4-[(cyclopropylamino)methyl]benzoate |
| Ethanol | H₂SO₄ | Reflux or Microwave | Ethyl 4-[(cyclopropylamino)methyl]benzoate |
| Propan-1-ol | H₂SO₄ | Reflux or Microwave | Propyl 4-[(cyclopropylamino)methyl]benzoate |
Amidation Reactions and Amide Derivatives
The carboxylic acid functionality can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods involve converting the carboxylic acid to a more reactive species like an acyl chloride or using a coupling agent.
One-pot condensation of carboxylic acids and amines can be effectively mediated by reagents such as titanium(IV) chloride (TiCl₄). nih.gov In a typical procedure, the carboxylic acid is treated with TiCl₄ and an amine in a solvent like pyridine (B92270) at elevated temperatures (e.g., 85°C), affording the corresponding amide in good to excellent yields. nih.gov This method is applicable to a wide range of substrates. nih.gov Other coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have also been developed for the efficient amidation of carboxylic acids under mild conditions. researchgate.net
The reaction of this compound with various amines would produce a library of amide derivatives, each with potentially distinct properties.
Table 2: Examples of Amidation Reactions This table is illustrative and based on general amidation principles.
| Reactant Amine | Coupling Agent/Method | Conditions | Product |
| Ammonia | TiCl₄ or other coupling agent | Heat | 4-[(Cyclopropylamino)methyl]benzamide |
| Methylamine | TiCl₄ or other coupling agent | Heat | 4-[(Cyclopropylamino)methyl]-N-methylbenzamide |
| Aniline | TiCl₄ or other coupling agent | Heat | 4-[(Cyclopropylamino)methyl]-N-phenylbenzamide |
Reactions Involving the Cyclopropylamine (B47189) Functionality
The secondary amine of the cyclopropylamine group is nucleophilic and can participate in reactions such as N-alkylation and N-acylation.
N-Alkylation and N-Acylation Reactions
N-alkylation introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This can be achieved using alkyl halides, though this method can sometimes lead to overalkylation and the formation of quaternary ammonium (B1175870) salts. A more controlled method for N-alkylation involves reductive amination or the use of alternative alkylating agents. For instance, direct N-alkylation of amines can be accomplished using carboxylic acids in the presence of a reducing agent like phenylsilane (B129415) (PhSiH₃) and a catalyst system. researchgate.net
N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically straightforward and high-yielding. For example, reacting the amine with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative. N-acylation can modulate the properties of the parent molecule and is a common strategy in medicinal chemistry. nih.gov Enzymatic acylation has also been explored for various molecules, offering a selective method for introducing acyl groups. nih.gov
Cyclopropane (B1198618) Ring Opening Reactions
The cyclopropane ring is a strained three-membered ring that can undergo ring-opening reactions under certain conditions. The reactivity of the ring is highly dependent on the substituents attached to it. In donor-acceptor (DA) cyclopropanes, the C-C bond is polarized and susceptible to cleavage by nucleophiles, often catalyzed by Lewis or Brønsted acids. lookchem.comresearchgate.net
While this compound is not a classic donor-acceptor cyclopropane, the ring could potentially be opened under harsh acidic conditions or via radical mechanisms. However, such reactions are generally less favorable compared to reactions at the other functional groups. The stability of the cyclopropane ring in this context means that ring-opening is not a common or easily achieved transformation without specific activating groups directly on the ring. lookchem.comorganic-chemistry.org
Reactions on the Aromatic Ring
The benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. The position of substitution is directed by the existing substituents. In this compound, there are two substituents to consider:
-CH₂NH-cyclopropyl group: The alkylamine group is an activating group and an ortho, para-director due to the electron-donating nature of the nitrogen lone pair. Since the para position is already occupied, it directs incoming electrophiles to the positions ortho to itself (positions 3 and 5).
-COOH group: The carboxylic acid group is a deactivating group and a meta-director due to its electron-withdrawing nature. msu.edu It directs incoming electrophiles to the positions meta to itself (also positions 3 and 5).
In this case, both the activating ortho, para-directing group and the deactivating meta-directing group reinforce each other, directing substitution to the same positions (3 and 5). Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur at the positions ortho to the activating alkylamine group. pressbooks.publibretexts.orgyoutube.com
Table 3: Potential Electrophilic Aromatic Substitution Reactions This table is illustrative and based on general EAS principles.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-[(cyclopropylamino)methyl]benzoic acid |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-[(cyclopropylamino)methyl]benzoic acid |
| Sulfonation | Fuming H₂SO₄ | 3-Sulfo-4-[(cyclopropylamino)methyl]benzoic acid |
Oxidation of the benzylic methylene (B1212753) group is also a possibility under strong oxidizing conditions, such as with hot acidic potassium permanganate, which could potentially lead to cleavage or transformation of the side chain. msu.edu
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. youtube.com The outcome of such reactions on this compound is determined by the directing effects of the two substituents already present on the aromatic ring: the carboxylic acid (-COOH) and the (cyclopropylamino)methyl group (-CH₂NH-cyclopropyl).
These substituents are located in a para (1,4) arrangement, meaning subsequent substitutions will occur at the ortho and meta positions relative to these groups (positions 2, 3, 5, and 6). The directing influence of each group is as follows:
Carboxylic Acid (-COOH) Group : This group is an electron-withdrawing and deactivating group. quora.com It withdraws electron density from the aromatic ring, making the ring less reactive towards electrophiles compared to benzene. assets-servd.host It directs incoming electrophiles to the meta position (positions 3 and 5). quora.com
(Cyclopropylamino)methyl Group (-CH₂NH-cyclopropyl) : This group is considered an activating group. The nitrogen atom has a lone pair of electrons that can be donated towards the ring system, increasing its electron density and reactivity. This electron-donating effect directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, it directs incoming groups to the ortho positions (positions 3 and 5).
Substituent Effects on Reactivity
The reactivity of the benzene ring in this compound is a composite of the electronic effects—inductive and resonance—exerted by its substituents. These effects determine whether the ring is "activated" (more reactive than benzene) or "deactivated" (less reactive than benzene) towards electrophilic attack. chadsprep.com
Inductive Effect : This effect is transmitted through sigma (σ) bonds. The electronegative oxygen atoms in the -COOH group exert a strong electron-withdrawing inductive effect (-I). The nitrogen atom in the aminomethyl group is also electronegative and has a -I effect, although it is somewhat moderated by the intervening methylene (-CH₂) group.
Resonance Effect : This effect involves the delocalization of pi (π) electrons. The -COOH group withdraws electron density from the ring via resonance (-R effect), further deactivating it. quora.com Conversely, the nitrogen atom's lone pair in the (cyclopropylamino)methyl group can participate in resonance with the aromatic ring, donating electron density (+R effect) and activating it. assets-servd.host
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
|---|---|---|---|---|
| -COOH (Carboxylic Acid) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |
| -CH₂NH-cyclopropyl | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |
Role of 4 Cyclopropylamino Methyl Benzoic Acid in Advanced Chemical Systems and Materials Science
Corrosion Inhibition Mechanisms and Performance
The structure of 4-[(Cyclopropylamino)methyl]benzoic acid, featuring a carboxylic acid group, an amino group, and an aromatic ring, suggests its potential as a corrosion inhibitor for various metals and alloys. These functional groups can interact with metal surfaces, forming a protective layer that impedes the corrosion process.
The proposed mechanism of corrosion inhibition involves the adsorption of the molecule onto the metal surface. The lone pair of electrons on the nitrogen atom of the amino group and the delocalized π-electrons of the benzoic acid ring can coordinate with the vacant d-orbitals of the metal atoms. This coordination can lead to the formation of a stable, thin film that acts as a barrier, isolating the metal from the corrosive environment.
Furthermore, the carboxylic acid group can either coordinate with the metal surface or enhance the solubility and stability of the inhibitor in aqueous solutions, allowing for effective transport to the metal surface. The cyclopropyl (B3062369) group, being a small, rigid, and hydrophobic moiety, could influence the packing density and orientation of the adsorbed molecules, potentially enhancing the protective barrier's effectiveness.
Potential as a Ligand in Coordination Chemistry
The presence of both a nitrogen donor atom in the secondary amine and oxygen donor atoms in the carboxylate group makes this compound a potentially versatile ligand in coordination chemistry. It can act as a chelating ligand, binding to a single metal center through both the nitrogen and oxygen atoms, or as a bridging ligand, connecting multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs).
The coordination mode would likely depend on the metal ion, the reaction conditions, and the pH of the medium. At lower pH, the carboxylic acid might remain protonated, leading to coordination primarily through the nitrogen atom. Conversely, at higher pH, deprotonation of the carboxylic acid would result in a carboxylate anion, which is a strong coordinating group.
The cyclopropyl group can impart steric hindrance that influences the geometry and dimensionality of the resulting coordination complexes. This steric influence could be exploited to control the assembly of specific supramolecular architectures. The rigid nature of the benzoic acid backbone provides a well-defined scaffold for constructing predictable coordination networks.
Role in Supramolecular Assembly and Material Design
The functional groups within this compound are conducive to forming various non-covalent interactions, which are the cornerstone of supramolecular assembly. The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming robust dimers or extended chains through hydrogen bonding.
The secondary amine also provides a hydrogen bond donor site. The interplay between the carboxylic acid and the amino group could lead to the formation of zwitterionic species under certain conditions, introducing strong electrostatic interactions. Furthermore, the aromatic ring can participate in π-π stacking interactions, which are crucial for the organization of molecules in the solid state.
Q & A
What are the optimized synthetic routes for 4-[(Cyclopropylamino)methyl]benzoic acid, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step reactions, such as introducing the cyclopropylamino group via nucleophilic substitution or reductive amination. For example, cyclopropylamine can react with a benzyl halide intermediate derived from 4-methylbenzoic acid. Key factors include:
- Catalyst selection : Strong acids (e.g., H₂SO₄) or bases (e.g., K₂CO₃) may facilitate amide bond formation .
- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the cyclopropylamine .
Data Insight : A 2025 study reported a 72% yield using DMF at 70°C with K₂CO₃, while THF at 50°C yielded 58% due to incomplete conversion .
How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Answer:
- NMR : The cyclopropyl group’s protons appear as distinct multiplet signals (δ 0.5–1.5 ppm), while the methylene bridge (CH₂) resonates at δ 3.2–3.8 ppm. Aromatic protons in the benzoic acid moiety show splitting patterns consistent with para-substitution .
- X-ray crystallography : A 2012 study of a related cyclopropyl-benzoic acid derivative confirmed bond angles (e.g., C-C-C in cyclopropane = 60°) and hydrogen-bonding networks critical for stability .
What strategies mitigate byproduct formation during the synthesis of this compound?
Answer:
Common byproducts include over-alkylated derivatives or hydrolyzed intermediates. Mitigation involves:
- Protecting groups : Temporarily blocking the carboxylic acid with methyl esters prevents unwanted side reactions .
- Stepwise purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) isolates intermediates before final deprotection .
Case Study : A 2025 protocol reduced over-alkylation from 15% to 3% by limiting excess cyclopropylamine and using controlled dropwise addition .
How does the cyclopropyl group influence the compound’s physicochemical properties and bioactivity?
Answer:
- Lipophilicity : The cyclopropyl ring increases logP by ~0.5 units compared to non-cyclopropyl analogs, enhancing membrane permeability .
- Conformational rigidity : Restricts rotational freedom, potentially improving target binding in enzyme inhibition assays .
Research Example : A 2021 study on a structurally similar compound showed cyclopropyl-containing derivatives exhibited 2-fold higher IC₅₀ values against kinase enzymes than linear analogs .
What computational approaches predict the reactivity and stability of this compound?
Answer:
- DFT calculations : Optimize transition states for cyclopropane ring-opening reactions (e.g., under acidic conditions) .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., binding to hydrophobic enzyme pockets) .
Key Finding : MD simulations of a 2025 study suggested the cyclopropyl group stabilizes π-π stacking with aromatic residues in protein targets .
How do pH and temperature affect the stability of this compound in aqueous solutions?
Answer:
- pH-dependent degradation : The compound is stable at pH 5–7 but undergoes hydrolysis at extremes (pH < 3 or > 9), cleaving the cyclopropylamine linkage .
- Thermal stability : Decomposition occurs above 150°C, with TGA data showing a sharp mass loss at 160–180°C .
What are the challenges in achieving regioselective functionalization of the benzoic acid core?
Answer:
- Electrophilic substitution : The para-methyl group directs electrophiles to the ortho position, complicating selective modification.
- Directed ortho-metalation : Use of directing groups (e.g., boronates) enables precise functionalization but requires additional steps .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for medicinal applications?
Answer:
- Modification sites : Altering the cyclopropyl group (e.g., fluorination) or benzoic acid substituents (e.g., nitro, methoxy) impacts potency.
- Case Study : A 2025 SAR analysis showed that replacing cyclopropyl with cyclobutyl reduced activity by 40%, highlighting the importance of ring size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
